molecular formula C20H17FN4O3S B11494734 N-[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-4-fluorobenzenesulfonamide

N-[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-4-fluorobenzenesulfonamide

Cat. No.: B11494734
M. Wt: 412.4 g/mol
InChI Key: YXGHWUZPZJYFHJ-UHFFFAOYSA-N
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Description

N-[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-4-fluorobenzenesulfonamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications, particularly as UV absorbers and stabilizers in various materials. The unique structure of this compound allows it to interact with UV light, making it valuable in protecting materials from UV radiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-4-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzotriazole core. This core is then functionalized with various substituents to achieve the desired structure. Common reagents used in the synthesis include methoxy and methyl groups, which are introduced through specific reaction conditions such as alkylation and sulfonation .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-4-fluorobenzenesulfonamide involves its ability to absorb UV light and dissipate the energy as heat. This prevents the UV light from causing damage to the material or biological system it is protecting. The compound’s structure allows it to form stable interactions with UV light, making it an effective UV absorber .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2H-benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-4-fluorobenzenesulfonamide is unique due to its specific substituents, which enhance its UV-absorbing capabilities and stability. The presence of the methoxy and methyl groups, along with the fluorobenzenesulfonamide moiety, provides distinct chemical properties that differentiate it from other benzotriazole derivatives .

Properties

Molecular Formula

C20H17FN4O3S

Molecular Weight

412.4 g/mol

IUPAC Name

N-[3-(benzotriazol-2-yl)-2-methoxy-5-methylphenyl]-4-fluorobenzenesulfonamide

InChI

InChI=1S/C20H17FN4O3S/c1-13-11-18(24-29(26,27)15-9-7-14(21)8-10-15)20(28-2)19(12-13)25-22-16-5-3-4-6-17(16)23-25/h3-12,24H,1-2H3

InChI Key

YXGHWUZPZJYFHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)OC)NS(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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